molecular formula C13H14O3 B1314628 Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 90401-85-7

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B1314628
CAS RN: 90401-85-7
M. Wt: 218.25 g/mol
InChI Key: XNXPDMGFXHBLHK-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H14O3 . Its IUPAC name is ethyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate consists of a tetrahydronaphthalene ring with a carboxylate group at the 2-position and an oxo group at the 5-position . The compound has a molecular weight of 218.249 Da .


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a solid at room temperature . It should be stored sealed and dry .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is involved in various chemical synthesis processes. It has been used in the synthesis of tetrahydrofuran derivatives, where alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates react with zinc enolates prepared from zinc and various bromo-substituted compounds, producing ethyl 5,5-dimethyl-4-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxotetrahydrofuran-3-carboxylates as one of the main products (Shchepin et al., 2006).

In a related study, a one-step synthesis method was developed for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives. These compounds were synthesized from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, showcasing the versatility of ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate in chemical synthesis (Arrault et al., 2001).

Photoreactivity and Structural Transformations

In a study exploring the photoreactivity of compounds under high pressure, the ethyl derivative of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate was investigated for its Norrish-Yang reaction in crystals, induced by UV-vis radiation. This research helps understand the behavior of such compounds under different pressure conditions, which can be crucial for applications in material sciences and photoreactivity studies (Konieczny et al., 2016).

Therapeutic and Biological Activities

Antioxidant and Tumor Inhibitory Activities

Significant research has been conducted on derivatives of 5,6,7,8-tetrahydronaphthalene for their biological activities. For instance, a study synthesized various derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties, with one of the derivatives showcasing higher antioxidant activity than ascorbic acid. Moreover, some derivatives demonstrated promising potency against liver cancer cells, indicating the potential of these compounds in medicinal chemistry (Hamdy et al., 2013).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXPDMGFXHBLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544869
Record name Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS RN

90401-85-7
Record name Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
We have discovered a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) that show excellent potency and selectivity against other nuclear …
Number of citations: 99 pubs.acs.org

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